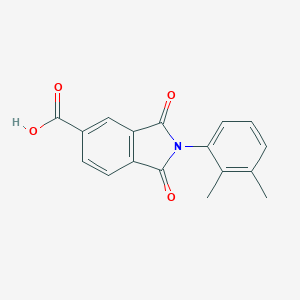

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with the molecular formula C17H13NO4 This compound features a dioxoisoindoline core substituted with a dimethylphenyl group and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the dioxoisoindoline core, which can be synthesized through the cyclization of phthalic anhydride with an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The dioxoisoindoline core can be reduced to form hydroxy derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism by which 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions, influencing molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,3-Dimethylphenyl)isoindoline-1,3-dione: Lacks the carboxylic acid group, affecting its reactivity and applications.

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, leading to different chemical properties.

Uniqueness

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Its combination of a dioxoisoindoline core with a dimethylphenyl group and a carboxylic acid group makes it a versatile compound in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₇H₁₃NO₄

- Molecular Weight : 295.29 g/mol

- CAS Number : 294667-08-6

- Structure : The compound features a dioxoisoindoline framework with a carboxylic acid functional group, contributing to its biological activity.

Antioxidant Properties

Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit significant antioxidant activity. These compounds can inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), thus reducing oxidative stress in cells .

Cytotoxicity and Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer) and SHSY-5Y (neuroblastoma).

- Findings : The compound showed reduced cell viability at higher concentrations compared to standard chemotherapeutics like doxorubicin, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes:

- Xanthine Oxidase Inhibition : This inhibition is crucial for conditions like gout and hyperuricemia, where excess uric acid is problematic .

- Calcium Channel Blockade : Some derivatives have shown efficacy as T-type calcium channel blockers, which are relevant in the treatment of cardiovascular diseases .

Molecular Interactions

Molecular docking studies suggest that the compound interacts with specific binding sites on target enzymes and receptors. For example:

- PDE10A Inhibition : The binding affinity of the compound to phosphodiesterase enzymes suggests a mechanism by which it may exert neuroprotective effects, particularly in models of schizophrenia .

Anti-inflammatory Effects

The compound has also been observed to inhibit tumor necrosis factor-alpha (TNF-α) levels, which plays a significant role in inflammatory responses. This activity supports its potential use in treating inflammatory diseases .

Case Studies

| Study | Findings |

|---|---|

| In Vitro Study on HepG2 Cells | Demonstrated significant cytotoxicity at concentrations above 50 µM; reduced cell viability compared to control. |

| Enzyme Assay for Xanthine Oxidase | Showed IC50 values indicating strong inhibition compared to standard inhibitors. |

| Behavioral Model for PDE10A Inhibition | Behavioral improvements noted in animal models treated with the compound, suggesting potential antipsychotic effects. |

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGUIZGDCCILFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351064 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294667-08-6 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.